molecular formula C12H23NO4 B8036635 2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane CAS No. 17144-55-7

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane

Cat. No.: B8036635
CAS No.: 17144-55-7
M. Wt: 245.32 g/mol
InChI Key: FCGHBWUKOGKLKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a dioxane derivative followed by alkylation with a heptan-3-yl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through distillation or recrystallization to achieve the required purity standards for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized dioxane compounds .

Scientific Research Applications

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure provides stability and can facilitate binding to specific targets, enhancing the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-heptan-3-yl-5-methyl-5-nitro-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-4-6-7-10(5-2)11-16-8-12(3,9-17-11)13(14)15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHBWUKOGKLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1OCC(CO1)(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937989
Record name 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17144-55-7
Record name NSC70024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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